An In-depth Technical Guide to (4-Chloropyrimidin-2-yl)methanol
An In-depth Technical Guide to (4-Chloropyrimidin-2-yl)methanol
Abstract
(4-Chloropyrimidin-2-yl)methanol, identified by the CAS Number 1093880-89-7 , is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique bifunctional nature, featuring a reactive chloropyrimidine core and a versatile primary alcohol, makes it an invaluable intermediate for the synthesis of complex, high-value pharmaceutical compounds. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a strong emphasis on safety and handling protocols.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of (4-Chloropyrimidin-2-yl)methanol is critical for its effective use in synthesis and research. These properties dictate storage conditions, solvent selection, and reaction parameters.
| Identifier | Value | Source(s) |
| CAS Number | 1093880-89-7 | [1][2] |
| Molecular Formula | C₅H₅ClN₂O | [1] |
| Molecular Weight | 144.56 g/mol | [1] |
| SMILES | OCC1=NC=CC(Cl)=N1 | [1] |
| MDL Number | MFCD11520489 | [1] |
| Appearance | White to yellow solid | |
| Boiling Point | ~286.5 °C (Predicted) | |
| Density | ~1.422 g/cm³ (Predicted) | |
| Storage | Inert atmosphere, store in freezer, under -20°C | [1] |
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are paramount. While raw spectral data is specific to each batch, the expected characteristics for (4-Chloropyrimidin-2-yl)methanol are well-defined. Various suppliers offer comprehensive analytical data, including NMR, HPLC, and LC-MS, for their products.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a singlet or triplet for the hydroxyl (-OH) proton, a singlet for the methylene (-CH₂) protons adjacent to the alcohol, and two doublets for the aromatic protons on the pyrimidine ring. The exact chemical shifts will be influenced by the deuterated solvent used.[3]
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¹³C NMR: The carbon NMR spectrum will display five unique signals: one for the methylene carbon and four for the carbons of the pyrimidine ring. The carbon attached to the chlorine atom will be significantly downfield. For pyrimidine derivatives, a spectral width of 0 to 200 ppm is typically sufficient.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying functional groups.[4] Key expected vibrational frequencies for this molecule include:
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O-H Stretch: A broad absorption in the range of 3200-3600 cm⁻¹ for the alcohol group.
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C-H Stretch: Absorptions around 2850-3000 cm⁻¹ for the aliphatic and aromatic C-H bonds.
-
C=N/C=C Stretch: Characteristic ring stretching vibrations within the 1400-1650 cm⁻¹ region.[4]
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C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ range for the primary alcohol.
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C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural verification. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Synthesis and Reactivity
Synthetic Pathways
While multiple synthetic routes can be envisioned, a common and logical approach involves the selective reduction of a corresponding pyrimidine-2-carboxylic acid ester or aldehyde. A plausible synthetic workflow is outlined below.
Caption: A generalized workflow for the synthesis of (4-Chloropyrimidin-2-yl)methanol.
Core Reactivity
The reactivity of (4-Chloropyrimidin-2-yl)methanol is dictated by its two primary functional groups:
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The Chloropyrimidine Ring: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SₙAr). This is the most exploited reaction pathway in drug synthesis. The electron-deficient nature of the pyrimidine ring facilitates displacement of the chloride by various nucleophiles, such as amines, thiols, or alcohols. This reaction is often the key step in building molecular complexity.[5][6] The reactivity of chloropyrimidines can be influenced by the presence of other activating or deactivating groups and reaction conditions.[5][7]
-
The Methanol Group: The primary alcohol at the C2 position can undergo typical alcohol reactions. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution. For instance, treatment with thionyl chloride can convert the alcohol to a chloromethyl group, providing another reactive handle.[8]
Applications in Drug Discovery and Research
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] (4-Chloropyrimidin-2-yl)methanol serves as a critical intermediate, enabling the synthesis of a diverse range of biologically active molecules.
Kinase Inhibitors
Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[10] The chloropyrimidine moiety is a well-established pharmacophore in kinase inhibitors. The chlorine atom acts as a "warhead" that can be displaced by a nucleophilic residue (like an amine) from a linker or another part of the inhibitor molecule, allowing for the construction of potent and selective ATP-competitive inhibitors.[11] Derivatives of this compound are used in the synthesis of inhibitors for targets such as Aurora kinases.[12]
Caption: The role of the compound in nucleophilic substitution for drug synthesis.
Antiviral and Antibacterial Agents
The pyrimidine nucleus is fundamental to nucleosides, the building blocks of DNA and RNA. Consequently, modified pyrimidines are extensively explored as antiviral and antibacterial agents that can interfere with nucleic acid synthesis or other vital pathogen pathways. (4-Chloropyrimidin-2-yl)methanol provides a versatile starting point for creating these modified pyrimidine derivatives.[7]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
Hazard Identification
Based on the Globally Harmonized System (GHS), (4-Chloropyrimidin-2-yl)methanol is classified with the following hazards:
| GHS Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
(Source:[1])
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat. Avoid all direct skin contact.
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. Keep the container tightly closed when not in use.
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If Inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store under an inert atmosphere in a freezer at or below -20°C.[1]
-
Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. Do not allow to enter drains or waterways.
References
-
U.S. Patent 5,525,724, "Process for the preparation of chloropyrimidines," issued June 11, 1996.
-
Chaikuad, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters.
-
BLD Pharm. (4-Chloropyrimidin-2-yl)methanol Product Page.
-
Applied Science and Biotechnology Journal for Advanced Research. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
-
Chinese Patent 105237469A, "Preparation method of 4-chlorophenyl-2-pyridyl methanol," issued January 13, 2016.
-
BenchChem. (2025). Potential Therapeutic Applications of 4-Chlorophenyl-2-pyridinylmethanol Derivatives: A Technical Guide.
-
Synlett. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties.
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BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
-
ChemicalBook. 2-Chloro-4-(chloromethyl)pyrimidine synthesis.
-
National Center for Biotechnology Information. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
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El-Sayed, W. M., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports.
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Arkat USA. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
-
National Center for Biotechnology Information. (4-Chlorophenyl)(pyridin-2-yl)methanol. PubChem Compound Summary for CID 97719.
-
PDF. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
-
BenchChem. (2025). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers.
-
Mehta, H., & Khunt, R. (2014-2015). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research.
-
American Chemical Society. (2022). Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State.
-
Pharmaffiliates. 4-[(4-Chloropyrimidin-2-yl)amino]-Benzonitrile.
-
BLD Pharm. 4-((4-Chloropyrimidin-2-yl)methyl)morpholine Product Page.
-
King-Pharm. 3-(5-Bromo-2-chloropyrimidin-4-yl)-1H-indole.
-
Sigma-Aldrich. 2-Chloro-4-pyridinecarboxaldehyde.
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